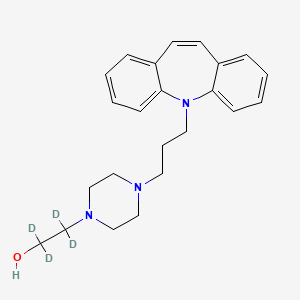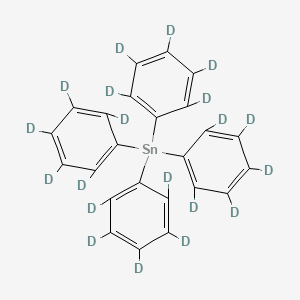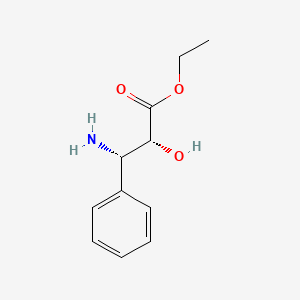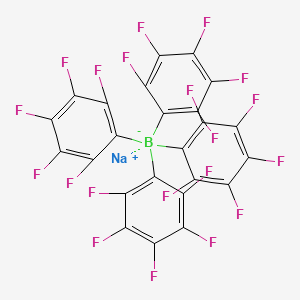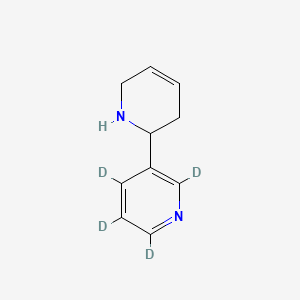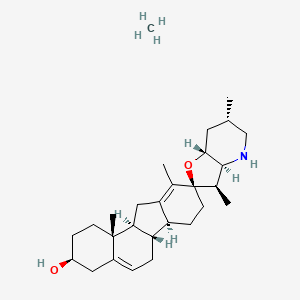
Cyclopamine Tartrate
説明
Cyclopamine Tartrate is a cell-permeable inhibitor of Hedgehog (Hh) signaling, which directly inhibits Smo (Smoothened), the accessory protein to the putative Hh receptor . It has anticancer and teratogenic activity in vivo . It’s an improved analogue of cyclopamine with increased water solubility and bioavailability .
Synthesis Analysis
The synthesis of Cyclopamine Tartrate involves a highly convergent process with a 15-step longest linear sequence (LLS). This process includes a de novo synthesis of the trans-6,5 hetero-bicycle via a strain-inducing halocyclization process, a key Tsuji-Trost cyclization to construct the fully substituted, spirocyclic THF motif with exquisite diastereocontrol, and a late-stage ring-closing metathesis (RCM) reaction to forge the central tetrasubstituted olefin .Molecular Structure Analysis
Cyclopamine Tartrate is a steroidal alkaloid, originally proposed to antagonize putative hormones involved in the regulation of specific genes .Chemical Reactions Analysis
Cyclopamine Tartrate has been found to disrupt mitochondrial function and aerobic respiration. It causes a substantial decrease in oxygen consumption in a number of non-small-cell lung cancer (NSCLC) cell lines, similar to the effect of glutamine depletion .Physical And Chemical Properties Analysis
The molecular formula of Cyclopamine Tartrate is C27H41NO2 and its molecular weight is 411.62 .科学的研究の応用
Application in Lung Cancer Research
Specific Scientific Field
The specific scientific field for this application is Oncology , with a focus on Lung Cancer Research .
Comprehensive Summary of the Application
Cyclopamine Tartrate is used as an inhibitor of the Hedgehog (Hh) signaling pathway, which is associated with the development of many cancers, including lung cancer . The Hh signaling pathway has been one of the most intensely investigated targets for cancer therapy .
Methods of Application or Experimental Procedures
The effect of Cyclopamine Tartrate on oxygen consumption and proliferation of non-small-cell lung cancer (NSCLC) cell lines was quantified using an Oxygraph system and live cell counting, respectively . Apoptosis was detected using Annexin V and Propidium Iodide staining . The impact of Cyclopamine Tartrate on ROS generation, mitochondrial membrane potential, and mitochondrial morphology in NSCLC cells was monitored using fluorometry and fluorescent microscopy .
Results or Outcomes
Cyclopamine Tartrate was found to disrupt mitochondrial function and aerobic respiration . It caused a substantial decrease in oxygen consumption in a number of NSCLC cell lines, suppressed NSCLC cell proliferation, and induced apoptosis . It was also found to increase ROS generation, mitochondrial membrane hyperpolarization, and mitochondrial fragmentation, thereby disrupting mitochondrial function in NSCLC cells .
Application in Prostate Cancer Research
Specific Scientific Field
The specific scientific field for this application is Oncology , with a focus on Prostate Cancer Research .
Comprehensive Summary of the Application
Cyclopamine Tartrate is used as an inhibitor of the Hedgehog (Hh) signaling pathway, which is associated with the development of many cancers, including prostate cancer . The Hh signaling pathway has been one of the most intensely investigated targets for cancer therapy .
Methods of Application or Experimental Procedures
The effect of Cyclopamine Tartrate on oxygen consumption and proliferation of prostate cancer cell lines was quantified using an Oxygraph system and live cell counting, respectively . Apoptosis was detected using Annexin V and Propidium Iodide staining . The impact of Cyclopamine Tartrate on ROS generation, mitochondrial membrane potential, and mitochondrial morphology in prostate cancer cells was monitored using fluorometry and fluorescent microscopy .
Results or Outcomes
Cyclopamine Tartrate was found to disrupt mitochondrial function and aerobic respiration . It caused a substantial decrease in oxygen consumption in a number of prostate cancer cell lines, suppressed prostate cancer cell proliferation, and induced apoptosis . It was also found to increase ROS generation, mitochondrial membrane hyperpolarization, and mitochondrial fragmentation, thereby disrupting mitochondrial function in prostate cancer cells .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO2.CH4/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2;/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3;1H4/t15-,17+,19-,20-,21-,23-,24+,25-,26-,27-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXYVRWWSSRIFU-HBYCUIHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C.C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopamine Tartrate | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




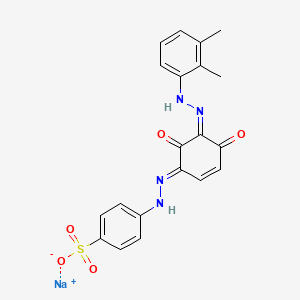
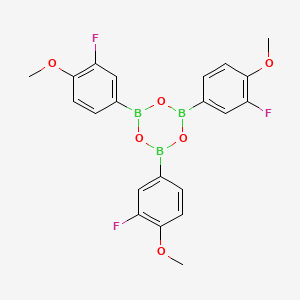
![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B1146733.png)
